molecular formula C10H14ClN B093299 2-Chloro-N,N-diethylaniline CAS No. 19372-80-6

2-Chloro-N,N-diethylaniline

Cat. No. B093299
CAS RN: 19372-80-6
M. Wt: 183.68 g/mol
InChI Key: OQRCDIPTOADXMP-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethylaniline is a chemical compound with the molecular formula C10H14ClN .


Synthesis Analysis

The synthesis of 2-Chloro-N,N-diethylaniline is not explicitly mentioned in the search results. .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N,N-diethylaniline consists of 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass is 183.678 Da and the mono-isotopic mass is 183.081482 Da .


Physical And Chemical Properties Analysis

2-Chloro-N,N-diethylaniline is a liquid at 20 degrees Celsius . It has a boiling point of 221 °C and a flash point of 98 °C . The specific gravity at 20/20 is 1.05 .

Scientific Research Applications

  • 2-Chloro-N,N-diethylaniline is a chemical compound with the molecular formula C10H14ClN . It is a colorless to light yellow clear liquid .
  • It is widely used as an intermediate and starting reagent for organic synthesis .
  • It is also used in the synthesis of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .

    Dye Synthesis

    • Diethylaniline, a compound similar to 2-Chloro-N,N-diethylaniline, is a precursor to several dyes . Its condensation with half an equivalent of benzaldehyde gives brilliant green, an analogue of the very useful malachite green . With formylbenzenedisulfonic acid it condenses to give Patent blue VE, and with hydroxybenzaldehyde followed by sulfonation one obtains Patent blue V . When treated with phosgene, one obtains Ethyl violet, an analogue of methyl violet .

    Reducing Agent

    • In organic synthesis, the complex diethylaniline·borane (DEANB) is used as a reducing agent .

    Acid-Absorbing Bases

    • Diethylaniline and dimethylaniline are both used as acid-absorbing bases . The advantage to the diethyl derivative is that [C6H5NEt2H]Cl is non-hygroscopic, in contrast to [C6H5NMe2H]Cl .

    Electrophilic Aromatic Substitution Reactions

    • Arylamines, such as 2-Chloro-N,N-diethylaniline, can undergo electrophilic aromatic substitution reactions . The activating effects of amine groups during these reactions may be mitigated using amides as protecting groups .

    Diazonium Salts

    • The diazonium salts of aryl amines are useful . These salts can be used to introduce a variety of functional groups onto the aromatic ring .

properties

IUPAC Name

2-chloro-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRCDIPTOADXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344556
Record name 2-Chloro-N,N-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N,N-diethylaniline

CAS RN

19372-80-6
Record name 2-Chloro-N,N-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Jaques, RG Wallace - Tetrahedron, 1977 - Elsevier
The preparation of some benzo-4,5 and 6-membered mononitrogen heterocycles by cyclisation of an aryne with a side chain carbanion α to a cyanide group has been investigated: …
Number of citations: 21 www.sciencedirect.com
X Yang, C Xi - Synthetic Communications, 2007 - Taylor & Francis
Ce(SO 4 ) 2 ‐mediated nitration of N,N‐dialkylanilines with NaNO 2 using water as the solvent has been achieved in good to excellent yields. The nitrating reaction proceeded smoothly …
Number of citations: 8 www.tandfonline.com

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